Dodecyltriphenylphosphonium bromide

Description

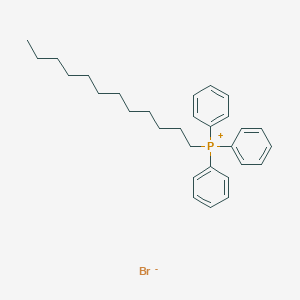

Structure

3D Structure of Parent

Properties

IUPAC Name |

dodecyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSIFOGPAKNSGNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935130 | |

| Record name | Dodecyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15510-55-1 | |

| Record name | Dodecyltriphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15510-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyltriphenylphosphonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015510551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLTRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OQV5UAF87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dodecyltriphenylphosphonium Bromide (CAS 15510-55-1): An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Dodecyltriphenylphosphonium bromide (DTPB), identified by CAS number 15510-55-1, is a quaternary phosphonium salt that has garnered significant attention within the scientific community. Its unique amphipathic structure, featuring a lipophilic dodecyl tail and a cationic triphenylphosphonium head, facilitates its primary application as a mitochondria-targeting agent. This property has been extensively leveraged in biomedical research, particularly in the development of novel anticancer and antimicrobial therapies. This technical guide provides a comprehensive overview of the core physicochemical properties, mechanisms of action, relevant experimental protocols, and quantitative data associated with DTPB, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of this compound is crucial for its effective application in experimental settings. These properties influence its solubility, stability, and biological interactions.

| Property | Value |

| CAS Number | 15510-55-1 |

| Molecular Formula | C₃₀H₄₀BrP |

| Molecular Weight | 511.52 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 85-88 °C |

| Solubility | Soluble in chloroform, methanol, ethanol, and DMSO. |

Mechanism of Action

The biological activity of DTPB is predominantly attributed to its ability to selectively accumulate within mitochondria, a characteristic driven by the large negative mitochondrial membrane potential.

Anticancer Activity

DTPB exhibits potent anticancer effects by inducing apoptosis through the mitochondrial pathway. Its accumulation in the mitochondria of cancer cells, which often possess a higher membrane potential than normal cells, triggers a cascade of events leading to programmed cell death.

The proposed signaling pathway for DTPB-induced apoptosis is as follows:

Caption: Proposed mechanism of DTPB-induced apoptosis.

Antimicrobial Activity

The antimicrobial properties of DTPB are primarily due to its cationic nature, which facilitates interaction with and disruption of the negatively charged bacterial cell membrane. This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

The workflow for the antimicrobial action of DTPB can be visualized as follows:

Caption: Antimicrobial workflow of DTPB.

Quantitative Data: IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency. The following table summarizes reported IC₅₀ values for DTPB against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |

| HeLa | Cervical Cancer | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |

| A549 | Lung Carcinoma | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |

| HepG2 | Hepatocellular Carcinoma | Data not specifically found for DTPB, but related compounds show activity in the low micromolar range. |

Experimental Protocols

The following protocols are representative of the methodologies used to assess the biological activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the effect of DTPB on cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare a stock solution of DTPB in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of DTPB. Include a vehicle control (medium with the same concentration of DMSO used for the highest DTPB concentration).

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation with MTT: Incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100. The IC₅₀ value is determined by plotting the percentage of cell viability against the log of the DTPB concentration.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses a fluorescent dye, such as JC-1 or TMRM, to measure changes in mitochondrial membrane potential.

-

Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or black-walled 96-well plate) and treat with DTPB at various concentrations for a specified time.

-

Dye Loading: Remove the treatment medium and wash the cells with PBS. Incubate the cells with the fluorescent dye (e.g., 1-5 µM JC-1 or 100-200 nM TMRM) in a serum-free medium for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the dye-containing medium and wash the cells with PBS.

-

Fluorescence Measurement:

-

For JC-1: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (~529 nm). The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

-

For TMRM: The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential.

-

Analysis can be performed using a fluorescence microscope, a fluorescence plate reader, or a flow cytometer.

-

-

Data Analysis: Quantify the fluorescence intensity and compare the treated cells to the untreated control cells. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence intensity indicates mitochondrial depolarization.

The logical workflow for this experimental setup is as follows:

Caption: Workflow for mitochondrial membrane potential assay.

Conclusion

This compound stands out as a valuable molecular tool for researchers in the fields of oncology and microbiology. Its well-defined mechanism of targeting mitochondria provides a rational basis for its use in inducing apoptosis in cancer cells and disrupting the integrity of bacterial membranes. The provided protocols offer a starting point for the in vitro evaluation of DTPB's efficacy. Further research is warranted to fully elucidate its detailed molecular interactions and to explore its therapeutic potential in preclinical and clinical settings.

An In-depth Technical Guide to Dodecyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt with significant applications in various scientific fields. This document details its fundamental properties, mechanism of action as a mitochondria-targeting agent, and protocols for its synthesis and key experimental applications.

Physicochemical Properties

This compound is a white to cream-colored powder or crystalline solid.[1] It is known to be hygroscopic and should be handled accordingly.[2] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₄₀BrP | [2][3][4][5] |

| Molecular Weight | 511.52 g/mol | [2][4][5][6][7] |

| Melting Point | 85-88 °C (lit.) | [2][4][6][8] |

| Purity | ≥98% | [5][7][8] |

| CAS Number | 15510-55-1 | [2][4][5][6] |

Core Applications and Mechanism of Action

This compound is a versatile molecule with several key applications, primarily stemming from its chemical structure: a lipophilic dodecyl chain, a bulky triphenylphosphine head, and a cationic charge. These features facilitate its use as a phase transfer catalyst, a Wittig reagent, and notably, as a mitochondria-targeting agent.[9]

Mitochondria-Targeting and Bioenergetic Modulation

The positively charged triphenylphosphonium cation is the key to its mitochondrial targeting. The large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these lipophilic cations within the mitochondrial matrix.

Once accumulated, DTPB disrupts mitochondrial function by inhibiting oxidative phosphorylation, thereby shifting cellular metabolism towards glycolysis.[2] This property has made it a valuable tool in cancer research, particularly for targeting cancer stem cells which are highly dependent on mitochondrial biogenesis.[2] The compound has been shown to potently inhibit the mitochondrial oxygen consumption rate (OCR).[2]

Below is a diagram illustrating the proposed mechanism of action of this compound on cellular bioenergetics.

Caption: Mechanism of DTPB-induced metabolic shift.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These are representative protocols and may require optimization for specific experimental systems.

Synthesis of this compound

This protocol describes the synthesis of DTPB from triphenylphosphine and 1-bromododecane.

Materials:

-

Triphenylphosphine (Ph₃P)

-

1-Bromododecane (CH₃(CH₂)₁₁Br)

-

Toluene or another suitable anhydrous solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

-

Hexane or diethyl ether for washing/precipitation

Procedure:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

-

Dissolve triphenylphosphine (1 molar equivalent) in anhydrous toluene.

-

Add 1-bromododecane (1 to 1.1 molar equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 24-48 hours. The reaction progress can be monitored by TLC or NMR.

-

Upon completion, allow the mixture to cool to room temperature. The product, being a salt, will often precipitate from the nonpolar solvent.

-

If precipitation is incomplete, the volume of toluene can be reduced under vacuum, and an anti-solvent like hexane or diethyl ether can be added to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold hexane or diethyl ether to remove any unreacted starting materials.

-

Dry the final product, this compound, under vacuum to yield a white to off-white solid.

Analysis of Mitochondrial Oxygen Consumption

This protocol outlines the use of DTPB to measure its effect on mitochondrial respiration using a Clark-type electrode or a Seahorse XF Analyzer.[7]

Materials:

-

Isolated mitochondria from cell culture or tissue

-

Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, HEPES, EGTA)

-

Respiratory substrates (e.g., glutamate/malate for Complex I, succinate for Complex II)

-

ADP (Adenosine diphosphate)

-

This compound (DTPB) stock solution (e.g., in DMSO or ethanol)

-

Oxygen consumption measurement system (e.g., Oroboros Oxygraph, Seahorse XF Analyzer)

Procedure:

-

System Preparation: Calibrate the oxygen electrode or prepare the Seahorse analyzer according to the manufacturer's instructions. Equilibrate the respiration buffer to the desired temperature (e.g., 37°C).

-

Baseline Measurement: Add the respiration buffer to the chamber, followed by the isolated mitochondria (typically 0.1-0.5 mg/mL protein concentration). Record the baseline oxygen level.

-

State 2 Respiration: Add the respiratory substrate (e.g., glutamate/malate). A slight increase in oxygen consumption may be observed (State 2 respiration).

-

DTPB Incubation: Add the desired concentration of DTPB to the chamber and incubate for a defined period to allow for mitochondrial uptake and action.

-

State 3 Respiration: Initiate ATP synthesis-linked respiration by adding a known amount of ADP. In a typical experiment, this leads to a sharp increase in oxygen consumption (State 3). The inhibitory effect of DTPB will be observed as a blunted or reduced State 3 respiration rate compared to a vehicle control.

-

Data Analysis: Calculate the oxygen consumption rate (OCR) from the slope of the oxygen concentration trace. Compare the OCRs before and after the addition of DTPB, and relative to control experiments without the inhibitor, to quantify the inhibitory effect of DTPB on mitochondrial respiration.

Wittig Reaction Protocol

This protocol provides a general framework for using DTPB in a Wittig reaction to synthesize an alkene from an aldehyde or ketone.

Materials:

-

This compound

-

A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium methoxide (NaOMe))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Aldehyde or ketone

-

Reaction flask, syringes, magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Ylide Formation:

-

Suspend this compound (1 molar equivalent) in an anhydrous solvent like THF in a flask under an inert atmosphere.

-

Cool the suspension in an ice bath or dry ice/acetone bath.

-

Slowly add the strong base (e.g., 1 molar equivalent of n-BuLi) dropwise via syringe. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

-

Allow the mixture to stir at this temperature for 30-60 minutes.

-

-

Reaction with Carbonyl:

-

Dissolve the aldehyde or ketone (0.9-1.0 molar equivalents) in the same anhydrous solvent.

-

Slowly add the carbonyl solution to the ylide suspension at the reduced temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.

-

Purify the alkene using column chromatography.

-

Phase Transfer Catalysis Protocol

This protocol describes a representative nucleophilic substitution reaction using DTPB as a phase transfer catalyst (PTC).

Materials:

-

This compound (catalytic amount, e.g., 1-10 mol%)

-

Aqueous solution of a nucleophile (e.g., sodium cyanide, sodium phenoxide)

-

Organic solvent immiscible with water (e.g., toluene, dichloromethane)

-

Organic substrate (e.g., an alkyl halide like 1-bromooctane)

-

Reaction vessel with vigorous stirring capability

Procedure:

-

Combine the organic substrate and the organic solvent in the reaction vessel.

-

Add the aqueous solution of the nucleophile.

-

Add the catalytic amount of this compound to the biphasic mixture.

-

Stir the mixture vigorously at the desired temperature (room temperature to reflux) to ensure a large surface area between the two phases. Vigorous stirring is crucial for efficient phase transfer catalysis.

-

Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by GC or TLC.

-

Upon completion, stop the stirring and allow the layers to separate.

-

Separate the organic layer, wash it with water and then brine.

-

Dry the organic layer over an anhydrous salt, filter, and remove the solvent by rotary evaporation.

-

Purify the product if necessary, typically by distillation or column chromatography.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. agilent.com [agilent.com]

- 6. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]

- 7. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. [PDF] Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis and Characterization of Dodecyltriphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt with significant applications in organic synthesis and as a potential therapeutic agent. This document details the experimental protocol for its preparation, methods for its characterization, and expected analytical data.

Introduction

This compound (DTPB) is a lipophilic cation belonging to the family of quaternary phosphonium salts. Its structure, featuring a long alkyl chain and three phenyl groups attached to a positively charged phosphorus atom, imparts unique properties that make it a versatile compound in various scientific domains. In organic chemistry, it serves as a phase-transfer catalyst and a precursor for Wittig reagents, which are instrumental in the formation of carbon-carbon double bonds.[1] In the biomedical field, the lipophilic and cationic nature of DTPB facilitates its accumulation within mitochondria, making it a valuable molecular scaffold for the development of mitochondria-targeted drugs.

This guide presents a standard laboratory procedure for the synthesis of DTPB via the reaction of triphenylphosphine with 1-bromododecane. Furthermore, it outlines the analytical techniques employed for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC).

Synthesis of this compound

The synthesis of DTPB is typically achieved through a nucleophilic substitution reaction (SN2) between triphenylphosphine and 1-bromododecane.[2] The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 1-bromododecane, displacing the bromide ion and forming the phosphonium salt.

Experimental Protocol

Materials:

-

Triphenylphosphine (PPh₃)

-

1-Bromododecane (CH₃(CH₂)₁₁Br)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

To this solution, add 1-bromododecane (1.05 equivalents).

-

Heat the reaction mixture to reflux (approximately 110°C) and maintain it for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The DTPB product will typically precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethyl acetate and then with hexane to remove any unreacted starting materials and impurities.

-

For further purification, the crude product can be recrystallized. A common method involves dissolving the solid in a minimal amount of hot toluene or ethyl acetate and allowing it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[3]

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

Synthesis Workflow

References

Solubility of Dodecyltriphenylphosphonium Bromide in DMSO and Ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of dodecyltriphenylphosphonium bromide (DTPB) in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. This document summarizes available quantitative data, presents a general experimental protocol for solubility determination, and visualizes a key application workflow for this versatile compound.

Core Data Presentation

The solubility of a compound is a critical parameter in a wide range of scientific applications, from reaction chemistry to drug delivery systems. This compound, a quaternary phosphonium salt, exhibits good solubility in polar organic solvents. The experimentally determined solubility values for DTPB in DMSO and ethanol are summarized below.

| Solvent | Solubility | Molar Concentration (approx.) |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] | ~97.7 mM |

| Ethanol | 25 mg/mL[1] | ~48.9 mM |

Note: The molar concentration is calculated based on the molecular weight of DTPB, which is 511.52 g/mol .

Solutions of this compound in DMSO or ethanol can be stored at -20°C for up to one month[1]. For long-term storage, the compound is stable for two years from the date of purchase as supplied[1].

Experimental Protocols

While specific experimental details for the above-cited solubility data are not extensively published, a general methodology for determining the solubility of a chemical compound in a given solvent can be followed. This protocol is adapted from standard laboratory practices for solubility assessment.

Objective: To determine the solubility of this compound in a specified solvent (DMSO or Ethanol) at a given temperature.

Materials:

-

This compound (DTPB)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Ethanol (EtOH)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Calibrated micropipettes

-

Glass vials with screw caps

-

Filtration apparatus (e.g., syringe filters, 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of DTPB to a series of glass vials.

-

Pipette a known volume of the desired solvent (DMSO or ethanol) into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible in each vial.

-

-

Sample Collection and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed micropipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Weigh the vial containing the dried residue.

-

The difference in weight will give the mass of DTPB dissolved in the known volume of solvent.

-

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of DTPB of known concentrations.

-

Generate a calibration curve using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered saturated solution with a known volume of the solvent.

-

Analyze the diluted sample using the calibrated instrument to determine the concentration of DTPB.

-

-

-

Data Analysis:

-

Calculate the solubility in mg/mL by dividing the mass of the dissolved DTPB by the volume of the solvent.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the average solubility with the standard deviation.

-

Mandatory Visualization

This compound is widely utilized as a phase transfer catalyst (PTC) in organic synthesis. This process facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). The following diagram illustrates the general workflow of DTPB as a phase transfer catalyst.

In this workflow, the dodecyltriphenylphosphonium cation (Q⁺) forms an ion pair with the nucleophile (Nu⁻) from the aqueous phase. This lipophilic ion pair (Q⁺Nu⁻) is soluble in the organic phase, where it can react with the organic substrate (R-X) to form the product (R-Nu). The regenerated catalyst (Q⁺X⁻) then returns to the aqueous interface to repeat the cycle.

References

An In-Depth Technical Guide to Dodecyltriphenylphosphonium Bromide as a Mitochondria-Targeting Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecyltriphenylphosphonium bromide (C12TPP) is a lipophilic cation that has emerged as a significant tool in mitochondrial research and a promising candidate for targeted drug delivery. Its unique chemical structure, featuring a positively charged triphenylphosphonium head group and a twelve-carbon alkyl chain, facilitates its accumulation within the mitochondrial matrix. This targeted accumulation is driven by the large mitochondrial membrane potential. This guide provides a comprehensive technical overview of C12TPP, including its synthesis, mechanism of action, and its effects on cellular bioenergetics and signaling pathways. Detailed experimental protocols for key assays and quantitative data on its biological activities are presented to facilitate its application in research and drug development.

Introduction to Mitochondria-Targeting Agents

Mitochondria are central to cellular metabolism and are implicated in a wide array of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders. This has made them an attractive target for therapeutic intervention. Mitochondria-targeting agents are designed to selectively accumulate within these organelles, thereby delivering therapeutic payloads or modulating mitochondrial function with high specificity. The most common strategy for mitochondrial targeting involves the use of delocalized lipophilic cations (DLCs), such as the triphenylphosphonium (TPP) cation.[1] The large negative membrane potential across the inner mitochondrial membrane (approximately -180 mV) drives the electrophoretic uptake and accumulation of these positively charged molecules into the mitochondrial matrix, where their concentration can be several hundred-fold higher than in the cytoplasm.[1]

This compound (C12TPP): Core Properties

C12TPP is a member of the alkyl-TPP family of compounds. Its amphipathic nature, with a lipophilic dodecyl tail and a cationic TPP head, allows it to readily cross cellular and mitochondrial membranes.

Chemical and Physical Properties:

| Property | Value | Reference |

| Chemical Formula | C₃₀H₄₀BrP | [2] |

| Molecular Weight | 511.52 g/mol | [2] |

| Appearance | White to yellow powder | [3] |

| Melting Point | 85-88 °C | [2] |

| CAS Number | 15510-55-1 | [2] |

Mechanism of Mitochondrial Accumulation

The primary driver for the mitochondrial accumulation of C12TPP is the mitochondrial membrane potential (ΔΨm). The process can be conceptualized as a two-step journey:

-

Cellular Uptake: C12TPP first crosses the plasma membrane, a process facilitated by its lipophilicity.

-

Mitochondrial Sequestration: Once in the cytoplasm, the positively charged TPP moiety is strongly attracted to the negatively charged mitochondrial matrix, leading to its significant accumulation within the mitochondria.[1]

This targeted accumulation is a key feature that enables the use of C12TPP as a carrier for delivering other molecules to the mitochondria or for directly modulating mitochondrial function.

References

An In-depth Technical Guide to Lipophilic Cation Accumulation in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the accumulation of lipophilic cations within mitochondria, a process of significant interest for probing mitochondrial function and for the targeted delivery of therapeutic agents.

Core Mechanism of Accumulation

The primary driver for the accumulation of lipophilic cations in mitochondria is the organelle's substantial negative-inside membrane potential across its inner membrane (ΔΨm). This potential is generated by the electron transport chain, which actively pumps protons out of the mitochondrial matrix, creating a potent electrochemical gradient.[1][2]

Delocalized lipophilic cations (DLCs), such as triphenylphosphonium (TPP+) and rhodamine derivatives, possess a positive charge that is distributed over a large, hydrophobic surface.[3][4] This characteristic allows them to readily permeate biological membranes, including the plasma membrane and the outer and inner mitochondrial membranes.[4][5][6] Once inside the cell, these cations are electrophoretically driven to accumulate in the most negatively charged compartment, the mitochondrial matrix.[5][7][8]

The accumulation can be theoretically quantified by the Nernst equation, which relates the equilibrium potential of an ion to its concentration gradient across a membrane.[9] For a monovalent cation at 37°C, the equation predicts a tenfold accumulation for every 61.5 mV of negative membrane potential.[10] Given that the mitochondrial membrane potential typically ranges from -120 mV to -180 mV, this results in a several hundred-fold accumulation of lipophilic cations within the mitochondria compared to the cytoplasm.[3][5][10]

References

- 1. The Evaluation of Mitochondrial Membrane Potential Using Fluorescent Dyes or a Membrane-Permeable Cation (TPP+) Electrode in Isolated Mitochondria and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Chemical Biology of Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of lipophilic cations as therapies for disorders due to mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrially targeted compounds and their impact on cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MitoTracker Probes and Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nernst equation - Wikipedia [en.wikipedia.org]

- 10. Accumulation of lipophilic dications by mitochondria and cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Surfactant Properties of Phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surfactant properties of phosphonium salts, a class of cationic surfactants with diverse and promising applications. This document details their synthesis, key surfactant characteristics, and the experimental methods used for their evaluation. Particular emphasis is placed on their quantitative properties, experimental protocols, and mechanisms of action relevant to drug development and antimicrobial research.

Introduction to Phosphonium Salt Surfactants

Phosphonium salts are organophosphorus compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. When one or more of these substituents are long-chain alkyl groups, the molecule exhibits amphiphilic properties, functioning as a cationic surfactant. These surfactants are gaining increasing interest due to their unique properties, which can include superior thermal stability and biocidal activity compared to their more common quaternary ammonium counterparts.

The general structure of a phosphonium salt surfactant consists of a hydrophilic phosphonium head group and one or more hydrophobic alkyl tails. Variations in the length and number of alkyl chains, as well as the other substituents on the phosphorus atom, allow for the fine-tuning of their surfactant properties and applications.

Synthesis of Phosphonium Salt Surfactants

The synthesis of phosphonium salt surfactants is typically achieved through the quaternization of a phosphine with an alkyl halide. This is an SN2 reaction that is generally efficient and high-yielding.

General Synthesis of Alkyl Triphenylphosphonium Bromide:

A common method for preparing alkyl triphenylphosphonium salts involves the reaction of triphenylphosphine with an appropriate alkyl halide.[1]

Synthesis workflow for alkyl triphenylphosphonium bromide.

Synthesis of Gemini Phosphonium Surfactants:

Gemini phosphonium surfactants, which contain two phosphonium head groups and two alkyl tails connected by a spacer, can be synthesized by reacting bis(diphenylphosphino)alkanes with an excess of a long-chain alkyl bromide.[2]

Core Surfactant Properties and Their Characterization

The surfactant properties of phosphonium salts are primarily defined by their ability to adsorb at interfaces and to self-assemble into micelles in solution. Key parameters include the critical micelle concentration (CMC), surface tension reduction, and the thermodynamics of micellization.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles spontaneously form. It is a fundamental parameter that indicates the efficiency of a surfactant. A lower CMC value signifies that less surfactant is needed to saturate interfaces and form micelles. The CMC is influenced by the structure of the surfactant, particularly the length of the hydrophobic alkyl chain; a longer chain generally leads to a lower CMC.

Surface Tension Reduction

Phosphonium salt surfactants, like other surfactants, reduce the surface tension of water. The effectiveness of a surfactant is often characterized by the surface tension at the CMC (γ_cmc). A lower γ_cmc indicates a greater ability to reduce surface tension.

Thermodynamics of Micellization

The process of micelle formation is governed by thermodynamic principles. The key thermodynamic parameters are the Gibbs free energy of micellization (ΔG°_mic), the enthalpy of micellization (ΔH°_mic), and the entropy of micellization (ΔS°_mic). These parameters provide insight into the driving forces behind micellization.

The Gibbs free energy of micellization is typically negative, indicating that micellization is a spontaneous process.[3] It can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°_mic = (2 - β)RT ln(CMC)

where:

-

β is the degree of counterion binding to the micelle

-

R is the gas constant

-

T is the absolute temperature

The enthalpy of micellization (ΔH°_mic) can be determined from the temperature dependence of the CMC and provides information about the heat absorbed or released during micellization. The entropy of micellization (ΔS°_mic) can then be calculated using the Gibbs-Helmholtz equation:

ΔG°_mic = ΔH°_mic - TΔS°_mic

A positive entropy change is often the primary driving force for micellization, which is attributed to the hydrophobic effect and the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers.[3]

Data Presentation: Quantitative Surfactant Properties

The following tables summarize the quantitative surfactant properties of various phosphonium salts.

Table 1: Critical Micelle Concentration (CMC) and Thermodynamic Parameters of n-Alkyltriphenylphosphonium Bromides at Various Temperatures [3]

| Surfactant | Temperature (K) | CMC (mM) | Degree of Counterion Binding (β) | ΔG°_mic (kJ/mol) | ΔH°_mic (kJ/mol) | TΔS°_mic (kJ/mol) |

| Decyltriphenylphosphonium Bromide (C10TPPBr) | 293 | 7.54 | 0.49 | -15.1 | -3.8 | 11.3 |

| 298 | 7.64 | 0.48 | -15.5 | -4.4 | 11.1 | |

| 303 | 8.10 | 0.46 | -15.7 | -5.1 | 10.6 | |

| Dodecyltriphenylphosphonium Bromide (C12TPPBr) | 293 | 1.79 | 0.45 | -19.4 | -7.2 | 12.2 |

| 298 | 1.81 | 0.44 | -19.8 | -8.2 | 11.6 | |

| 303 | 1.84 | 0.45 | -20.1 | -9.2 | 10.9 | |

| Tetradecyltriphenylphosphonium Bromide (C14TPPBr) | 293 | 0.49 | 0.34 | -23.8 | -12.1 | 11.7 |

| 298 | 0.55 | 0.39 | -24.0 | -13.7 | 10.3 | |

| 303 | 0.62 | 0.37 | -24.3 | -15.3 | 9.0 | |

| Hexadecyltriphenylphosphonium Bromide (C16TPPBr) | 293 | 0.14 | 0.34 | -28.1 | -15.8 | 12.3 |

| 298 | 0.16 | 0.38 | -28.2 | -17.8 | 10.4 | |

| 303 | 0.16 | 0.31 | -29.0 | -19.8 | 9.2 |

Table 2: Surfactant Properties of Gemini Phosphonium Surfactants

| Surfactant | Solvent | Temperature (°C) | CMC (mM) |

| 12-2-12P | 50/50 (v/v) Water-Methanol | 25 | 1.0 |

Note: Data for gemini phosphonium surfactants is less readily available in comprehensive tables. The 12-2-12P gemini surfactant was poorly soluble in water, and its CMC could not be measured in pure water by isothermal titration calorimetry.[2]

Experimental Protocols

Accurate determination of the surfactant properties of phosphonium salts requires precise experimental techniques. The following are detailed methodologies for key experiments.

Synthesis of this compound (C12TPPBr)

This procedure is a representative method for the synthesis of alkyltriphenylphosphonium bromide surfactants.

Materials:

-

Triphenylphosphine

-

1-Bromododecane

-

Toluene (or another suitable non-polar solvent)

Procedure:

-

Dissolve equimolar amounts of triphenylphosphine and 1-bromododecane in a minimal amount of toluene in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to reflux (approximately 110-140°C) under a nitrogen atmosphere.[1]

-

Maintain the reflux for a period of 12-24 hours, while stirring vigorously.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The phosphonium salt will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Dry the purified this compound under vacuum.

Determination of Critical Micelle Concentration (CMC) by Conductometry

This method is suitable for ionic surfactants like phosphonium salts. It relies on the change in the electrical conductivity of the solution as micelles are formed.

Workflow for CMC determination by conductometry.

Procedure:

-

Solution Preparation: Prepare a concentrated stock solution of the phosphonium salt in deionized water. Create a series of dilutions from the stock solution.

-

Measurement: Using a calibrated conductivity meter, measure the electrical conductivity of each solution, starting from the most dilute. Ensure the temperature is kept constant throughout the measurements.

-

Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Determination of Surface Tension and CMC by Tensiometry

This method involves measuring the surface tension of surfactant solutions at different concentrations.

Procedure:

-

Solution Preparation: Prepare a series of solutions of the phosphonium salt in deionized water, covering a range of concentrations below and above the expected CMC.

-

Measurement: Using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate), measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration and then plateau. The concentration at which the break in the curve occurs is the CMC, and the surface tension value in the plateau region is the γ_cmc.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with micelle formation or dissociation, allowing for the determination of both the CMC and the enthalpy of micellization in a single experiment.

Procedure:

-

Sample Preparation: Prepare a solution of the phosphonium salt at a concentration well above its CMC in the syringe. Fill the sample cell with deionized water or the same buffer used for the surfactant solution.

-

Titration: Perform a series of small injections of the concentrated surfactant solution into the sample cell while monitoring the heat evolved or absorbed.

-

Data Analysis: The raw data will show peaks corresponding to the heat of each injection. Integrating these peaks yields a titration curve of enthalpy change versus total surfactant concentration. The inflection point of this sigmoidal curve corresponds to the CMC, and the magnitude of the change in enthalpy across the transition is the enthalpy of micellization (ΔH°_mic).

Mechanism of Action: Antimicrobial Properties

Phosphonium salt surfactants often exhibit potent antimicrobial activity. Their mechanism of action is primarily attributed to the disruption of the bacterial cell membrane.

Mechanism of bacterial membrane disruption by phosphonium salt surfactants.

The positively charged phosphonium head group is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids and teichoic acids. This initial binding is followed by the insertion of the hydrophobic alkyl tail(s) into the lipid bilayer. This insertion disrupts the membrane's structure and integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

Structure-Property Relationships

The surfactant and biological properties of phosphonium salts are strongly dependent on their molecular structure.

-

Alkyl Chain Length: Increasing the length of the hydrophobic alkyl chain generally leads to a lower CMC and increased surface activity. There is often an optimal chain length for maximum antimicrobial activity.

-

Head Group Structure: The nature of the other substituents on the phosphorus atom can influence the packing of the surfactant molecules at interfaces and in micelles, thereby affecting the surfactant properties.

-

Gemini vs. Monomeric Surfactants: Gemini phosphonium surfactants, with their two head groups and two tails, typically exhibit much lower CMCs and greater surface activity than their corresponding single-chain counterparts.

Applications

The unique properties of phosphonium salt surfactants have led to their investigation in a variety of applications, including:

-

Antimicrobial Agents and Biocides: For disinfecting surfaces and treating biofilms.[1]

-

Drug Delivery: As excipients to enhance the solubility and delivery of poorly water-soluble drugs.

-

Phase Transfer Catalysts: Facilitating reactions between reactants in immiscible phases.

-

Stabilizers for Nanoparticles: Preventing the aggregation of nanoparticles in solution.

-

Ionic Liquids: Phosphonium salts with appropriate anions can be liquid at or near room temperature and have applications as environmentally friendly solvents and electrolytes.

Conclusion

Phosphonium salt surfactants represent a versatile and promising class of cationic surfactants. Their tunable structures allow for the optimization of their surfactant and biological properties for a wide range of applications, from materials science to drug development. A thorough understanding of their synthesis, quantitative properties, and mechanisms of action, as detailed in this guide, is essential for harnessing their full potential. The experimental protocols provided herein offer a foundation for the accurate characterization of these fascinating molecules.

References

Dodecyltriphenylphosphonium bromide chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the chemical properties of dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt. It includes its chemical structure, IUPAC name, and relevant identifiers.

Chemical Structure and Nomenclature

This compound is an organic salt composed of a dodecyltriphenylphosphonium cation and a bromide anion.[1][2] The cation features a phosphorus atom bonded to three phenyl groups and one dodecyl chain.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dodecyl(triphenyl)phosphanium bromide .[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 15510-55-1 | [1][3] |

| Molecular Formula | C₃₀H₄₀BrP | [1][4] |

| Molecular Weight | 511.52 g/mol | [4][5] |

| InChI | 1S/C30H40P.BrH/c1-2-3-4-5-6-7-8-9-10-20-27-31(28-21-14-11-15-22-28,29-23-16-12-17-24-29)30-25-18-13-19-26-30;/h11-19,21-26H,2-10,20,27H2,1H3;1H/q+1;/p-1 | [1] |

| InChIKey | NSIFOGPAKNSGNW-UHFFFAOYSA-M | [1] |

| Canonical SMILES | CCCCCCCCCCCC--INVALID-LINK--(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [1] |

| Synonyms | n-Dodecyl triphenylphosphonium bromide, Lauryltriphenylphosphonium bromide | [1][5] |

Structural Visualization

The chemical structure of this compound can be represented as a central phosphorus atom with a positive charge, covalently bonded to three phenyl rings and a twelve-carbon alkyl chain (dodecyl group). The bromide ion is present as a counter-ion.

Caption: Chemical structure of this compound.

References

Quaternary Phosphonium Salts: A Technical Guide to Basic Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Quaternary phosphonium salts (QPS) are a class of organic compounds characterized by a positively charged phosphorus atom bonded to four organic substituents. This unique structure imparts a range of versatile properties, making them invaluable tools in various fields of basic and applied research, including organic synthesis, materials science, and medicine. Their stability, tunability, and reactivity have positioned them as critical components in applications ranging from catalysis to targeted drug delivery. This technical guide provides a comprehensive overview of the core basic research applications of quaternary phosphonium salts, with a focus on their roles as phase transfer catalysts, biocidal agents, and mitochondria-targeting moieties in drug development.

Phase Transfer Catalysis: Bridging Chemical Divides

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically a solid or aqueous phase and an organic phase. Quaternary phosphonium salts excel as phase transfer catalysts due to their ability to form lipophilic ion pairs with anions, transporting them into the organic phase where the reaction can proceed.

Advantages of Phosphonium Salts in PTC

Quaternary phosphonium salts offer several advantages over their ammonium-based counterparts, primarily stemming from their greater thermal and chemical stability.[1][2] Unlike quaternary ammonium salts, which are susceptible to Hofmann elimination (a degradation pathway in the presence of heat and base), phosphonium salts are not prone to this degradation route.[1][2] This enhanced stability makes them the catalysts of choice for reactions requiring elevated temperatures or strongly basic conditions.[1] The larger and more lipophilic nature of the phosphonium cation can also lead to more efficient anion transfer and, consequently, higher reaction yields.[1][2]

Quantitative Comparison of Catalyst Performance

The following table summarizes the performance of various quaternary phosphonium and ammonium salts in the alkylation of sodium benzoate with butyl bromide.

| Catalyst | Catalyst Type | Yield of Butyl Benzoate (%) |

| Tetraphenylphosphonium Bromide (TPPB) | Quaternary Phosphonium | 98 |

| Tetra-n-butylphosphonium Bromide (TBPB) | Quaternary Phosphonium | 95 |

| Tricaprylylmethylammonium Chloride (Aliquat 336) | Quaternary Ammonium | 92 |

| Tetra-n-butylammonium Bromide (TBAB) | Quaternary Ammonium | 91 |

| Reaction Conditions: 1:1 molar ratio of Sodium Benzoate to Butyl Bromide, 0.001 mole of catalyst, toluene/water solvent system, 60°C, 60 minutes, 500 rpm agitation.[1] |

Experimental Protocol: Synthesis of Butyl Benzoate via Phase Transfer Catalysis

This protocol describes a typical procedure for comparing the catalytic efficiency of different phase transfer catalysts in an esterification reaction.

Materials:

-

Sodium Benzoate

-

Butyl Bromide

-

Toluene

-

Deionized Water

-

Phase Transfer Catalyst (e.g., Tetraphenylphosphonium Bromide)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

Procedure:

-

To a 250 mL round-bottom flask, add sodium benzoate (1:1 molar ratio to butyl bromide) and the selected phase transfer catalyst (0.001 mol).

-

Add 100 mL of toluene and 100 mL of deionized water to the flask to create a biphasic system.

-

Add butyl bromide to the reaction mixture.

-

Heat the mixture to 60°C and stir at a constant speed of 500 rpm for 60 minutes.

-

Monitor the reaction progress by tracking the consumption of sodium benzoate via a suitable analytical method (e.g., titration or HPLC).

-

Upon completion, allow the mixture to cool to room temperature and transfer it to a separatory funnel.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude product, butyl benzoate.

-

Purify the product if necessary and calculate the yield.

Logical Workflow for Phase Transfer Catalysis

Caption: General mechanism of phase transfer catalysis showing the catalyst cycle.

Biocidal Applications: Combating Microbial Threats

Quaternary phosphonium salts exhibit potent antimicrobial activity against a broad spectrum of microorganisms, including bacteria and fungi.[3][4] Their mechanism of action is generally attributed to the disruption of cell membranes. The positively charged phosphorus center is electrostatically attracted to the negatively charged components of microbial cell walls and membranes, leading to the insertion of the lipophilic alkyl chains into the lipid bilayer.[5] This disrupts membrane integrity, causing leakage of intracellular components and ultimately cell death.[5]

Structure-Activity Relationships

The biocidal efficacy of QPS is influenced by several structural factors, most notably the length of the alkyl chains attached to the phosphorus atom. Optimal activity is typically observed with chain lengths between C10 and C14.[4][6] The nature of the counter-ion can also play a role in the overall antimicrobial effect.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quaternary phosphonium salts against various microorganisms.

| Quaternary Phosphonium Salt | Microorganism | MIC (µg/mL) |

| Tri-tert-butyl(n-dodecyl)phosphonium bromide | Staphylococcus aureus | 0.12 - 0.98 |

| Tri-tert-butyl(n-dodecyl)phosphonium bromide | Bacillus cereus | 0.12 - 0.98 |

| Tri-tert-butyl(n-dodecyl)phosphonium bromide | Enterococcus faecalis | 0.12 - 0.98 |

| Tri-tert-butyl(n-tridecyl)phosphonium bromide | Staphylococcus aureus (MRSA) | 0.49 |

| Alkyl-triphenylphosphonium salt (C12 chain) | Staphylococcus aureus CECT 976 | 1 - 2 |

| Alkyl-triphenylphosphonium salt (C14 chain) | Staphylococcus aureus CECT 976 | 1 - 2 |

| MIC values are presented as a range from multiple studies where applicable.[3][4] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a quaternary phosphonium salt.

Materials:

-

Quaternary Phosphonium Salt (test compound)

-

Bacterial or fungal strain

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Inoculum: Culture the test microorganism in the appropriate broth overnight. Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

-

Prepare Serial Dilutions: Prepare a stock solution of the QPS in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in the growth medium across the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted QPS. Include a positive control (inoculum without QPS) and a negative control (medium without inoculum).

-

Incubation: Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the QPS that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mechanism of Antimicrobial Action

Caption: Proposed mechanism of antimicrobial action of quaternary phosphonium salts.

Mitochondria-Targeted Drug Delivery: A Precision Approach

The unique electrochemical properties of mitochondria, specifically their negative membrane potential, make them an attractive target for the selective delivery of therapeutic agents, particularly in the context of cancer therapy.[7][8] Triphenylphosphonium (TPP) cations, a class of QPS, are lipophilic and can readily cross cell and mitochondrial membranes, accumulating within the mitochondrial matrix in response to the membrane potential.[7][9] This targeted accumulation can be several hundred-fold higher in mitochondria than in the cytoplasm.[7]

Design of Mitochondria-Targeted Therapeutics

By covalently linking a therapeutic agent to a TPP moiety, the resulting conjugate can be selectively delivered to the mitochondria. This strategy has been employed to enhance the efficacy and reduce the off-target toxicity of various anticancer drugs, antioxidants, and imaging agents.[7][10]

Quantitative Cytotoxicity Data

The following table shows the half-maximal inhibitory concentration (IC50) values for a mitochondria-targeted phosphonium salt and a standard chemotherapeutic agent against cancer cell lines.

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | MCF-7 (Breast Cancer) | 48 | ~5 |

| (11-methoxy-11-oxo-undecyl) triphenylphosphonium bromide (MUTP) | HeLa (Cervical Cancer) | 48 | ~7 |

| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 48 | ~1 |

| Doxorubicin (Reference Drug) | HeLa (Cervical Cancer) | 48 | ~0.5 |

| IC50 values are approximate and can vary based on experimental conditions.[11] |

Experimental Protocol: Synthesis of an Alkyltriphenylphosphonium Salt

This protocol describes a general method for the synthesis of an alkyltriphenylphosphonium salt, a common precursor for mitochondria-targeted compounds.[12]

Materials:

-

Alkyl Halide (e.g., an ω-bromoalkanoic acid ester)

-

Triphenylphosphine (PPh3)

-

Toluene or another suitable solvent

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask, dissolve the alkyl halide and an equimolar amount of triphenylphosphine in toluene.

-

Reflux the mixture with stirring for 24-48 hours. The reaction progress can be monitored by 31P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature. The phosphonium salt will often precipitate out of the solution.

-

Collect the solid product by filtration and wash it with a non-polar solvent like hexane or ether to remove any unreacted starting materials.

-

Dry the product under vacuum. The resulting phosphonium salt can then be used for conjugation to a therapeutic molecule.

Experimental Workflow for Evaluating Mitochondrial Targeting

Caption: Experimental workflow for the development and evaluation of mitochondria-targeted therapeutics.

Conclusion

Quaternary phosphonium salts are a class of remarkably versatile compounds with significant and expanding applications in basic research. Their superior stability as phase transfer catalysts, potent broad-spectrum activity as biocides, and their ability to act as effective mitochondria-targeting vectors in drug delivery underscore their importance to the scientific community. The detailed protocols and structured data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing these powerful chemical tools in their own investigations. As research continues to uncover new functionalities and applications, the role of quaternary phosphonium salts in advancing science and technology is set to grow even further.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dovepress.com [dovepress.com]

- 10. mdpi.com [mdpi.com]

- 11. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to the Hygroscopic Nature and Storage of Dodecyltriphenylphosphonium Bromide (DTPB)

For Researchers, Scientists, and Drug Development Professionals

Dodecyltriphenylphosphonium bromide (DTPB), a quaternary phosphonium salt, is utilized in various scientific applications, including as a mitochondria-targeting agent and in the study of nanocomposite coatings.[1][2] A critical, yet often overlooked, physical property of DTPB is its hygroscopic nature—its tendency to attract and absorb moisture from the surrounding atmosphere.[3][4][5] Understanding and controlling this property is paramount for ensuring experimental reproducibility, maintaining chemical integrity, and achieving accurate quantitative results.

This guide provides an in-depth analysis of the hygroscopic characteristics of DTPB, outlines its proper storage and handling, and details the experimental protocols used to assess hygroscopicity.

The Hygroscopic Nature of this compound

DTPB is classified as a hygroscopic solid.[3][4] This means that when exposed to ambient air, it will readily absorb water vapor. The uptake of moisture can lead to significant physical and chemical consequences:

-

Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to critical errors in molar calculations, concentration preparations, and reaction stoichiometry.

-

Physical State Alteration: Moisture can cause the fine, white powder to clump, cake, or in severe cases, deliquesce (dissolve in the absorbed water), which affects its handling, flowability, and dissolution properties.[]

-

Chemical Degradation: The presence of water can potentially promote hydrolysis or other degradation pathways, compromising the purity and stability of the compound.[7]

-

Impact on Formulation: In pharmaceutical development, uncontrolled water content can adversely affect the physical and chemical stability of active pharmaceutical ingredients (APIs) and the functionality of excipients.[8][9]

Quantitative Hygroscopicity Data

| Hygroscopicity Classification | % Weight Increase (w/w) | Description |

| Non-hygroscopic | < 0.2% | No significant moisture absorption. |

| Slightly hygroscopic | ≥ 0.2% and < 2% | Absorbs a small amount of moisture. |

| Hygroscopic | ≥ 2% and < 15% | Readily absorbs moisture. |

| Very hygroscopic | ≥ 15% | Absorbs a large amount of moisture. |

| Deliquescent | Sufficient water is absorbed to form a liquid solution. | The solid dissolves in the absorbed atmospheric moisture. |

Data adapted from the European Pharmacopoeia hygroscopicity standards.[9]

To ensure accuracy in research and development, it is crucial to determine the specific hygroscopicity profile of the DTPB batch in use.

Recommended Storage and Handling Protocols

Given its hygroscopic and air-sensitive properties, strict storage and handling procedures are mandatory to preserve the quality of DTPB.[3]

Storage Conditions:

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3]

-

Container: Keep the container tightly closed and sealed.[3][10]

-

Environment: Store in a dry, cool, and well-ventilated place, protected from moisture.[10][11] The recommended storage temperature is typically room temperature.[1][10]

-

Security: For safety and quality control, it is advised to store the compound locked up or in an area accessible only to authorized personnel.

Handling Procedures:

-

Work Environment: Handle the compound inside a glove box with a controlled inert atmosphere or, for short periods, in a fume hood with low ambient humidity.

-

Dispensing: When weighing, work quickly and efficiently to minimize exposure time to air. Use a dry, clean spatula and weighing vessel.

-

Resealing: After dispensing the required amount, promptly and securely reseal the container, purging the headspace with an inert gas if possible.

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopicity of DTPB, Dynamic Vapor Sorption (DVS) is the state-of-the-art method. This gravimetric technique measures the mass change of a sample as it is exposed to a controlled, varying relative humidity (RH) at a constant temperature.[]

Detailed Protocol for Dynamic Vapor Sorption (DVS) Analysis:

-

Sample Preparation:

-

Place 5–15 mg of the DTPB sample into a clean, dry DVS sample pan.[7]

-

Ensure the sample is evenly distributed in the pan to maximize surface area exposure.

-

-

Initial Drying (Pre-treatment):

-

Place the sample pan into the DVS instrument.

-

Dry the sample in situ by exposing it to a continuous flow of dry nitrogen (0% RH) until a stable mass is achieved (e.g., dm/dt < 0.002% per minute).[9] This establishes a dry reference weight.

-

-

Sorption/Desorption Isotherm:

-

Set the instrument temperature to a constant value, typically 25°C.

-

Program a humidity profile. A typical profile involves increasing the RH in stepwise increments (e.g., 10% steps) from 0% up to 90% RH (sorption phase).[7]

-

At each RH step, allow the sample mass to equilibrate until a stable weight is recorded.

-

Following the sorption phase, decrease the RH in the same stepwise increments from 90% back down to 0% RH (desorption phase).[7]

-

-

Data Analysis:

-

The instrument's software plots the change in mass (%) against the target relative humidity, generating a sorption-desorption isotherm curve.

-

Calculate the percentage weight gain at 80% RH to classify the hygroscopicity according to the European Pharmacopoeia standard.[7]

-

Analyze the isotherm shape to understand the moisture uptake mechanism (adsorption vs. absorption) and observe any hysteresis, which can indicate changes in the solid state.[7]

-

Visualized Workflows and Concepts

To further clarify the processes and implications discussed, the following diagrams illustrate key workflows.

Caption: Experimental workflow for DVS hygroscopicity analysis.

References

- 1. This compound | 15510-55-1 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. chemwhat.com [chemwhat.com]

- 5. chembk.com [chembk.com]

- 7. pharmainfo.in [pharmainfo.in]

- 8. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Anticorrosion Efficiency of Dodecyltriphenylphosphonium Bromide Coatings

For Researchers, Scientists, and Drug Development Professionals

Dodecyltriphenylphosphonium bromide (DTPB) is a quaternary phosphonium salt that has garnered attention for its potential applications in various fields, including as a corrosion inhibitor. Its molecular structure, featuring a long hydrophobic dodecyl chain and a bulky, positively charged triphenylphosphonium head group, makes it a candidate for forming protective layers on metal surfaces. This technical guide provides a comprehensive overview of the anticipated anticorrosion efficiency of DTPB coatings, drawing upon data from closely related compounds and established experimental protocols in the field of corrosion science.

While specific quantitative studies focusing solely on DTPB are limited in publicly available literature, extensive research on analogous long-chain quaternary phosphonium salts, such as hexadecyltriphenylphosphonium bromide (HPP), provides a strong predictive framework for the performance of DTPB.[1][2][3] DTPB is noted for its use in studies concerning the anticorrosion efficiency of nanocomposite coatings.[4][5]

Experimental Protocols

The evaluation of a corrosion inhibitor's efficacy is typically conducted through a series of electrochemical and surface analysis techniques. The following protocols, based on established methodologies for similar phosphonium-based inhibitors, are recommended for assessing the performance of DTPB coatings.[1][2][3]

1. Material and Solution Preparation:

-

Working Electrode: Mild steel specimens are sequentially polished with silicon carbide papers of varying grades, rinsed with distilled water and acetone, and dried.

-

Corrosive Medium: A 1 M hydrochloric acid (HCl) solution is commonly used as an aggressive corrosive environment.

-

Inhibitor Solutions: DTPB is dissolved in the corrosive medium at a range of concentrations to evaluate its dose-dependent effects.

2. Electrochemical Measurements: Electrochemical tests are typically performed in a standard three-electrode cell, with the mild steel specimen as the working electrode, a platinum electrode as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Potentiodynamic Polarization (PDP): This technique measures the current response to a controlled change in potential. The working electrode is scanned from a cathodic potential to an anodic potential relative to the open-circuit potential (OCP). The resulting Tafel plots are used to determine the corrosion current density (i_corr), corrosion potential (E_corr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency (IE%) is calculated using the following equation:

IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

-

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the kinetics of the corrosion process. A small amplitude sinusoidal voltage is applied over a range of frequencies (e.g., 100 kHz to 0.1 Hz). The impedance data is often represented as Nyquist and Bode plots and can be fitted to an equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). The inhibition efficiency can also be calculated from the R_ct values:

IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100

3. Surface Analysis:

-

Scanning Electron Microscopy (SEM): SEM is employed to visualize the surface morphology of the mild steel specimens before and after exposure to the corrosive medium, with and without the DTPB inhibitor. This provides visual evidence of the protective film formation and the reduction in corrosion damage.

Data Presentation: A Case Study with an Analogous Compound

As a direct reference, the following tables summarize the quantitative data from a study on hexadecyltriphenylphosphonium bromide (HPP), a closely related phosphonium salt, which demonstrates the typical performance of such inhibitors on mild steel in 1 M HCl.[1][2][3]

Table 1: Potentiodynamic Polarization Data for HPP

| Concentration (mM) | i_corr (μA/cm²) | E_corr (mV vs. SCE) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| 0 (Blank) | 1023.5 | -485 | 105.3 | -112.7 | - |

| 0.01 | 125.6 | -492 | 98.6 | -108.9 | 87.7 |

| 0.03 | 78.3 | -498 | 95.4 | -105.2 | 92.3 |

| 0.05 | 45.1 | -505 | 92.1 | -101.8 | 95.6 |

| 0.07 | 15.8 | -512 | 88.9 | -98.5 | 98.5 |

| 0.09 | 23.4 | -510 | 90.2 | -99.6 | 97.7 |

Table 2: Electrochemical Impedance Spectroscopy Data for HPP

| Concentration (mM) | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (%) |

| 0 (Blank) | 45.8 | 125.6 | - |

| 0.01 | 289.7 | 65.8 | 84.2 |

| 0.03 | 548.2 | 45.3 | 91.6 |

| 0.05 | 985.4 | 32.1 | 95.3 |

| 0.07 | 1856.3 | 21.5 | 97.5 |

| 0.09 | 1542.8 | 25.4 | 97.0 |

Data presented is for Hexadecyltriphenylphosphonium Bromide (HPP) and serves as a predictive model for the performance of DTPB.

Mandatory Visualizations